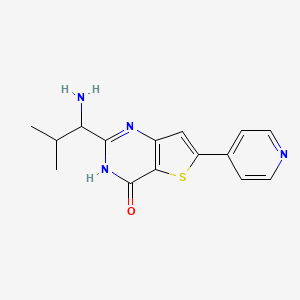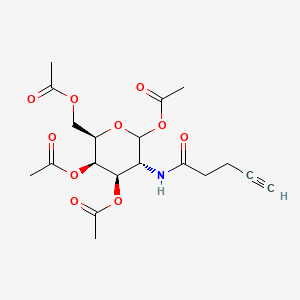
Ac4GalNAlk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac4GalNAlk involves the chemical modification of monosaccharides, which are fed to living cells as hydrophobic caged analogues that cross the plasma membrane. Once deprotected by (thio-)esterases, these monosaccharides are metabolically activated and introduced into the glycome by the activity of glycosyltransferases . The biosynthetic salvage pathway of N-acetylgalactosamine derivatives features the kinase GALK2 and the pyrophosphorylases AGX1/2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is synthesized in research laboratories using metabolic engineering techniques to enhance the efficiency of nucleotide-sugar biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Ac4GalNAlk undergoes various chemical reactions, including bioorthogonal ligation using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the visualization and characterization of glycoconjugates .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include Cu(I) catalysts for the azide-alkyne cycloaddition. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the efficiency of the reaction .
Major Products Formed: The major products formed from the reactions involving this compound are glycoproteins that have been labeled with bioorthogonal markers. These labeled glycoproteins can be further analyzed to study protein glycosylation and other cellular processes .
Scientific Research Applications
Ac4GalNAlk is widely used in scientific research for studying glycosylation and glycoproteins. It serves as a metabolic chemical reporter (MCR) that is efficiently converted into UDP-Ac4GalNAlk in cells expressing the engineered pyrophosphorylase mut-AGX1. This conversion allows for the incorporation of this compound into glycoproteins, facilitating the study of protein glycosylation and other cellular processes .
Mechanism of Action
The mechanism of action of Ac4GalNAlk involves its metabolic activation into nucleotide-sugars by cellular biosynthetic machinery. Once activated, this compound is introduced into the glycome by glycosyltransferases, allowing for the labeling and detection of glycoproteins through bioorthogonal chemistry . The molecular targets and pathways involved include the biosynthetic salvage pathway of N-acetylgalactosamine derivatives, which features the kinase GALK2 and the pyrophosphorylases AGX1/2 .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ac4GalNAlk include Ac4GlcNAlk and Ac4ManNAlk. These compounds are also used in metabolic oligosaccharide engineering for studying protein glycosylation .
Uniqueness: this compound is unique due to its specific alkyne labeling, which allows for efficient bioorthogonal cell surface labeling and the study of glycoproteins. The engineered pyrophosphorylase AGX1 boosts nucleotide-sugar biosynthesis, increasing the efficiency of bioorthogonal labeling by up to two orders of magnitude compared to other MOE reagents .
Properties
Molecular Formula |
C19H25NO10 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1 |
InChI Key |
PODQGPKRSTUNAT-ILNABNIYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


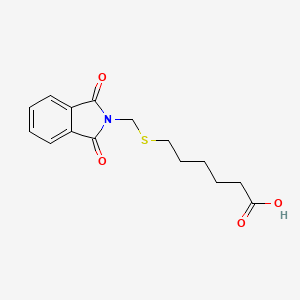

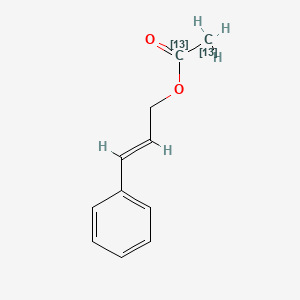
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)

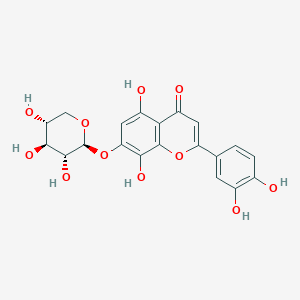
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
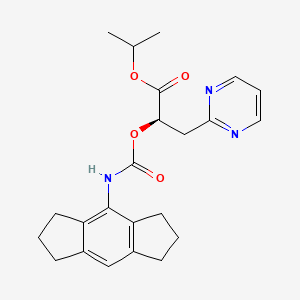
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
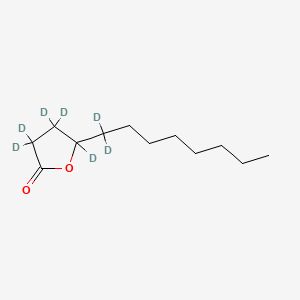
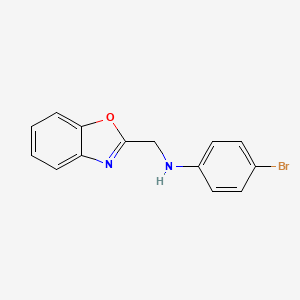
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
